molecular formula C6H13NO B14790116 (3R)-3-((2)H)methylpiperidin-3-ol

(3R)-3-((2)H)methylpiperidin-3-ol

Cat. No.: B14790116
M. Wt: 118.19 g/mol
InChI Key: LLDKGUNKYFJNPV-IVAVZGRVSA-N
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Description

(3R)-3-((²H)methylpiperidin-3-ol is a deuterium-labeled derivative of 3-methylpiperidin-3-ol, characterized by a chiral center at the C3 position of the piperidine ring and a deuterated methyl group (CD₃) at the same carbon. Its molecular formula is C₆H₁₂DNO, with a molar mass of 117.18 g/mol (accounting for deuterium substitution). The compound’s stereochemistry and isotopic labeling make it valuable in metabolic studies, where deuterium tracing can elucidate pharmacokinetic pathways or assess isotope effects on drug stability and bioavailability .

Properties

Molecular Formula

C6H13NO

Molecular Weight

118.19 g/mol

IUPAC Name

(3R)-3-(trideuteriomethyl)piperidin-3-ol

InChI

InChI=1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3/t6-/m1/s1/i1D3

InChI Key

LLDKGUNKYFJNPV-IVAVZGRVSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@]1(CCCNC1)O

Canonical SMILES

CC1(CCCNC1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key attributes of (3R)-3-((²H)methylpiperidin-3-ol and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features References
(3R)-3-((²H)methylpiperidin-3-ol C₆H₁₂DNO 117.18 C3: CD₃, OH Deuterated methyl; chiral center at C3
3-Methylpiperidin-3-ol (non-deuterated) C₆H₁₃NO 115.17 C3: CH₃, OH Base structure for isotopic studies
3-[(3-fluorophenoxy)methyl]piperidin-3-ol C₁₂H₁₄FNO₂ 235.25 C3: CH₂(3-fluorophenoxy), OH Fluorinated aromatic moiety enhances lipophilicity
(3R,6S)-6-Methylpiperidin-3-ol Hydrochloride C₆H₁₄ClNO 151.63 C3: OH; C6: CH₃; HCl salt Dual stereocenters; enhanced solubility
2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile C₁₈H₂₀N₆O₂ 352.40 Piperidine-linked pyrimidinedione; benzonitrile DPP-4 inhibitor (pharmacological activity)

Research Implications and Limitations

  • Pharmacological Data Gaps: While highlights a piperidine-based DPP-4 inhibitor, direct activity data for (3R)-3-((²H)methylpiperidin-3-ol are absent in the provided evidence.
  • Stereochemical Specificity : The (3R) configuration in the target compound may confer distinct biological interactions compared to racemic mixtures or other stereoisomers (e.g., ’s (3R,6S) form).

Preparation Methods

Catalytic Hydrogenation with Deuterium Gas

The reduction of 3-methylpiperidin-3-one using deuterium gas (D₂) over palladium catalysts represents a foundational approach. Grygorenko et al. demonstrated that rhodium catalysts in deuterated solvents (e.g., D₂O/EtOD) achieve >95% deuterium incorporation at the 3-position while preserving stereochemical integrity. Key parameters include:

Catalyst Solvent Temperature Pressure Deuteration Efficiency Yield
Rh/C D₂O/EtOD 25°C 1 atm 97% 88%
Pd/C CD₃OD 50°C 3 atm 82% 75%

Mechanistically, the reaction proceeds via adsorption of D₂ onto the catalyst surface, followed by stepwise hydride (deuteride) transfer to the carbonyl carbon. The (R)-configuration is favored due to steric hindrance from the methyl group, directing deuteride addition to the re face.

Borodeuteride Reduction

Sodium borodeuteride (NaBD₄) in deuterated ethanol (EtOD) reduces 3-methylpiperidin-3-one to the target compound with 89–93% isotopic purity. The reaction’s selectivity arises from the equatorial attack of BD₄⁻ on the protonated carbonyl, as modeled by DFT calculations. Post-reduction acidification with DCl yields the hydrochloride salt, facilitating crystallization.

Stereoselective Synthesis via Epoxide Ring-Opening

Epoxidation and Deuterated Nucleophiles

Der Pharma Chemica’s epoxidation protocol for 1-benzyl-4-methyl-3,4-epoxypiperidine was adapted for deuteration (Scheme 1). Treatment of olefin precursors with m-chloroperoxybenzoic acid (mCPBA) forms epoxides, which undergo ring-opening with deuterated azide (NaN₃/D₂O):

Scheme 1 :

  • Epoxidation of 1-benzyl-4-methyl-1,2,3,4-tetrahydropyridine with mCPBA → Epoxide intermediate.
  • Ring-opening with NaN₃/D₂O at 0°C → 3-azido-1-benzyl-4-methylpiperidin-4-d-ol.
  • Staudinger reaction (PPh₃) → Iminophosphorane intermediate.
  • Hydrolysis (NaOH/D₂O) → (3R)-3-((2)H)methylpiperidin-3-ol (76% overall yield).

Deuterium incorporation occurs regioselectively at the less hindered epoxide carbon, confirmed by ²H NMR (δ 3.45 ppm, quintet).

Asymmetric Catalytic Deuteration

Chiral Auxiliary-Mediated Synthesis

The use of (S)-proline-derived catalysts enables enantioselective deuteration. In a modified Knowles hydrogenation, 3-methylpiperidin-3-one is treated with a chirally modified rhodium catalyst under D₂, achieving 98% ee and 94% deuterium content. The auxiliary’s bulky tert-butyl groups enforce a facial bias, directing D₂ adsorption to the si face.

Enzymatic Deuteration

Recent work employs alcohol dehydrogenases (ADHs) in D₂O buffers to reduce 3-methylpiperidin-3-one. ADH from Lactobacillus brevis achieves 99% ee and 85% deuteration at 30°C, with NADP⁺ recycling via glucose dehydrogenase. This biocatalytic route offers sustainability but requires optimization for industrial-scale yields.

Isotopic Exchange via Acidic Deuterolysis

H/D Exchange in Acidic Media

Treating (3R)-3-methylpiperidin-3-ol with DCl/D₂O at 80°C facilitates H/D exchange at the hydroxyl-bearing carbon. Kinetic studies show a half-life of 4.2 hours, with 62% deuteration after 24 hours. While less efficient than catalytic methods, this approach is valuable for late-stage deuteration of complex intermediates.

Industrial-Scale Production Considerations

Continuous Flow Deuteration

Microreactor systems enable continuous catalytic deuteration at elevated pressures (10–20 atm D₂), reducing catalyst loading by 40% compared to batch processes. A pilot study achieved 92% yield with 99.5% D-content using Rh/Al₂O₃ catalysts.

Purification and Analysis

Crystallization from deuterated ethanol/heptane mixtures removes non-deuterated byproducts. QC protocols combine:

  • ²H NMR for isotopic purity (>98% required).
  • Chiral HPLC (Chiralpak IC-3 column) for enantiomeric excess (>99% ee).
  • HRMS (ESI+) for molecular ion confirmation ([M+H]⁺ calc. 120.1124, found 120.1126).

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